CCR3 Antagonism: Potency Contextualised in the Pyrrolidinyl Phenylurea Series
While the specific IC₅₀ of the target compound has not been disclosed in the public domain, its 2-methoxyphenyl urea motif is consistent with sub‑nanomolar to low nanomolar CCR3 affinity. In the seminal SAR study by Nitta et al. [1], the unoptimised lead compound bearing a related phenylurea architecture exhibited IC₅₀ = 4.9 nM in a CCR3 binding assay, and further optimisation retained the 2‑methoxyphenyl group as a key pharmacophore. This class‑level inference positions the target compound favourably against analogues that lack the 2‑methoxyphenyl substituent, such as tert‑butyl urea derivatives (CAS 1171419‑62‑7), for which no CCR3 activity has been reported.
| Evidence Dimension | CCR3 receptor binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | Not publicly reported; inferred to be in the low nanomolar range based on structural similarity to the lead series [1] |
| Comparator Or Baseline | Lead compound 1 in Nitta et al. series: IC₅₀ = 4.9 nM; optimised compound 32 (2‑(2‑hydroxyethoxy)phenyl analogue): IC₅₀ = 1.7 nM |
| Quantified Difference | Not directly measurable; structural analogy suggests ≤10 nM potency for the 2‑methoxyphenyl subclass |
| Conditions | Recombinant human CCR3 binding assay (displacement of radioligand) |
Why This Matters
Procurement of the exact 2‑methoxyphenyl‑substituted compound ensures alignment with the known SAR landscape, maximising the probability of attaining potent CCR3 blockade, whereas analogues with divergent substituents may exhibit unpredictable affinity losses.
- [1] Nitta A, Iura Y, Inoue H, et al. Pyrrolidinyl phenylurea derivatives as novel CCR3 antagonists. Bioorg Med Chem Lett. 2012;22(22):6876-6881. doi:10.1016/j.bmcl.2012.09.035. PMID: 23046963. View Source
